1-amino-4-hydroxyquinolin-2(1H)-one
Description
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Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-amino-4-hydroxyquinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-11-7-4-2-1-3-6(7)8(12)5-9(11)13/h1-5,12H,10H2 |
InChI Key |
GCRKBPORFXPLFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2N)O |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of 1-amino-4-hydroxyquinolin-2(1H)-one derivatives as anticancer agents. For instance, a series of 6,7,8-substituted derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. Compounds such as 11e exhibited nanomolar potency against COLO 205 cancer cells, inducing apoptosis through intrinsic and extrinsic pathways, and disrupting microtubule assembly .
Table 1: Anticancer Activity of Quinolin-2(1H)-one Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 11e | COLO 205 | <1 | Apoptosis induction, microtubule disruption |
| 9b | HL-60 | <1 | Apoptosis via intrinsic pathway |
| 9e | Hep3B | <1 | Disruption of cell cycle |
Antimicrobial Properties
The compound has also shown significant antimicrobial properties. A study highlighted its antifungal activity against various strains, indicating its potential as a new antifungal agent amid rising resistance to existing therapies . Additionally, derivatives have been explored for their antibacterial effects against Mycobacterium tuberculosis, showing promising results in inhibiting the InhA enzyme .
Table 2: Antimicrobial Activity of Quinolin-2(1H)-one Derivatives
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 5n | M. tuberculosis | 12.5 | Inhibitor of InhA |
| Compound X | Various fungi | Varies | Antifungal |
Agricultural Applications
The herbicidal activity of quinoline derivatives has been extensively studied. The ability of these compounds to inhibit photosynthesis in plants has been linked to their structural properties. For example, certain derivatives were tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, demonstrating significant herbicidal potential .
Table 3: Herbicidal Activity of Quinolin-2(1H)-one Derivatives
| Compound | Plant Model | Inhibition (%) | Mechanism |
|---|---|---|---|
| Compound Y | Spinach chloroplasts | 75 | Photosynthetic electron transport inhibition |
Material Science Applications
Recent research has explored the use of quinoline derivatives in material science, particularly in the development of sensors and organic light-emitting diodes (OLEDs). The unique electronic properties of these compounds make them suitable candidates for applications in optoelectronic devices .
Table 4: Material Properties of Quinolin-2(1H)-one Derivatives
| Compound | Property | Value |
|---|---|---|
| Compound Z | Photoluminescence | High intensity |
| Compound W | Conductivity | Moderate |
Case Study 1: Anticancer Research
In a comprehensive study involving multiple quinoline derivatives, researchers found that specific modifications to the compound's structure significantly enhanced its cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that particular substituents could improve binding affinity to target proteins involved in cancer proliferation .
Case Study 2: Antifungal Development
A recent investigation into the antifungal properties of quinoline derivatives led to the identification of novel agents capable of overcoming resistance mechanisms in fungal pathogens. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and their targets .
Preparation Methods
Directed Nitration of 4-Hydroxyquinolin-2(1H)-one
The nitration of 4-hydroxyquinolin-2(1H)-one 1 typically occurs at position 3 due to the ortho-directing effect of the hydroxyl group. However, theoretical studies suggest that protecting the hydroxyl group (e.g., as an acetyl derivative 2 ) could alter regioselectivity, enabling nitration at position 1 (Scheme 1).
Scheme 1 : Proposed nitration pathway for 1-nitro-4-hydroxyquinolin-2(1H)-one
-
Protection: 1 → 2 (acetic anhydride, pyridine, 0°C, 2 h)
-
Nitration: 2 → 3 (HNO₃/H₂SO₄, 0–5°C, 4 h)
-
Deprotection: 3 → 4 (KOH/EtOH, reflux, 1 h)
Key Challenges
Reduction of 1-Nitro Intermediate
Catalytic hydrogenation of 4 using Pd/C or PtO₂ in ethanol under H₂ (1 atm, 24 h) yields 1-amino-4-hydroxyquinolin-2(1H)-one 5 (Scheme 2).
Table 1 : Reduction conditions and outcomes
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | EtOH | 24 | 65 |
| PtO₂ | EtOH | 12 | 72 |
Cyclization of 1-Substituted Aniline Derivatives
Condensation with Malonic Acid
Reacting 1-nitroaniline 6 with malonic acid 7 in polyphosphoric acid (PPA) at 140°C for 6 h generates 1-nitro-4-hydroxyquinolin-2(1H)-one 8 , which is reduced to 5 (Scheme 3).
Scheme 3 : Cyclization-reduction route
-
Cyclization: 6 + 7 → 8 (PPA, 140°C, 6 h, 45% yield)
-
Reduction: 8 → 5 (H₂/Pd-C, EtOH, 24 h, 70% yield)
Limitations
-
Starting Material Availability : 1-Nitroaniline is less accessible than para-substituted analogs, increasing synthesis costs.
-
Reaction Efficiency : Low cyclization yields due to steric hindrance at position 1.
Palladium-Catalyzed Amination
Buchwald-Hartwig Coupling
Introducing the amino group via cross-coupling requires a halogenated precursor. Bromination of 4-hydroxyquinolin-2(1H)-one 1 at position 1 using N-bromosuccinimide (NBS) in DMF (80°C, 12 h) yields 1-bromo derivative 9 (Scheme 4). Subsequent amination with NH₃ in the presence of Pd(OAc)₂ and Xantphos at 100°C for 24 h affords 5 .
Table 2 : Amination optimization
| Ligand | Base | Yield (%) |
|---|---|---|
| Xantphos | Cs₂CO₃ | 58 |
| BINAP | KOtBu | 42 |
Hofmann Rearrangement of 1-Carbamoyl Derivatives
Amide Formation and Rearrangement
Treating 1-carbamoyl-4-hydroxyquinolin-2(1H)-one 10 (synthesized via carbamoylation of 1 ) with NaOCl/NaOH at 0°C induces Hofmann rearrangement, yielding 5 (Scheme 5).
Scheme 5 : Hofmann pathway
-
Carbamoylation: 1 + ClCONR₂ → 10 (pyridine, 0°C, 2 h)
-
Rearrangement: 10 → 5 (NaOCl/NaOH, 0°C, 1 h, 50% yield)
Comparative Analysis of Synthetic Routes
Table 3 : Efficiency and practicality of methods
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Nitration-Reduction | 3 | 25–35 | Moderate |
| Cyclization | 2 | 30–40 | Low |
| Buchwald-Hartwig | 2 | 50–60 | High |
| Hofmann Rearrangement | 2 | 40–50 | Moderate |
Q & A
Q. Basic Research Focus
- IR spectroscopy : Identifies functional groups such as C=O (1663–1625 cm⁻¹ for quinolinone carbonyl) and hydrogen-bonded OH/NH stretches (3447–3200 cm⁻¹) .
- ¹H NMR : Reveals substituent effects, e.g., methyl groups at δ 3.59 ppm and aromatic protons at δ 6.99–8.18 ppm .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 297 for compound 23) and fragmentation patterns (e.g., loss of CO or NH₂ groups) .
How can researchers optimize synthetic routes to improve yields of quinolinone derivatives?
Q. Advanced Research Focus
- Catalyst screening : Use of NaBH₄ for carbonyl reductions (e.g., in linomide analogs) improves selectivity .
- Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions during bromination steps .
- Purification methods : Crystallization from DMF or ethanol enhances purity .
- Reaction monitoring : TLC or HPLC ensures intermediate stability and reaction completion .
What structural features enhance the antimicrobial activity of this compound derivatives?
Advanced Research Focus
SAR studies indicate:
- Electron-withdrawing substituents : Fluoro or carbonyl groups (e.g., compound 6a in ) improve activity against B. proteus (MIC = 16 µg/mL) by increasing membrane permeability .
- Heterocyclic moieties : Diazepine or pyrimidine rings (e.g., compound 23) enhance binding to bacterial DNA gyrase .
- Hydrophobic side chains : Methyl or phenyl groups at position 1 improve lipophilicity and bioavailability .
What methodologies are used to evaluate anticancer activity of quinolinone derivatives?
Q. Advanced Research Focus
- MTT assay : Measures cell viability via mitochondrial reductase activity (e.g., MDA-MB-231 breast cancer cells) .
- Dose-response analysis : Compounds like 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl) derivatives show IC₅₀ values <50 µM, indicating potent cytotoxicity .
- Apoptosis markers : Flow cytometry detects caspase-3 activation and mitochondrial membrane depolarization .
How should researchers resolve contradictions in bioactivity data across structurally similar derivatives?
Q. Advanced Research Focus
- Meta-analysis : Compare MIC/IC₅₀ values from multiple studies (e.g., compound 6a vs. compound 23) .
- Molecular docking : Identify binding affinity variations to targets like topoisomerase IV or tubulin .
- Solubility testing : Poor aqueous solubility may explain discrepancies in in vitro vs. in vivo efficacy .
How can spectral data distinguish regioisomers in quinolinone derivatives?
Q. Advanced Research Focus
- ¹³C NMR : Carbonyl carbons (C-2, C-4) exhibit distinct shifts: δ 165–170 ppm for C=O vs. δ 155–160 ppm for hydrogen-bonded C=O .
- NOESY experiments : Reveal spatial proximity between substituents (e.g., methyl groups and adjacent protons) .
- HRMS : Exact mass analysis differentiates isomers with identical molecular formulas (e.g., m/z 297.0874 vs. 297.0881) .
What are the advantages of serial dilution vs. disk diffusion for antimicrobial testing?
Q. Advanced Research Focus
- Twofold serial dilution : Provides quantitative MIC values (e.g., 16–64 µg/mL) and detects bacteriostatic vs. bactericidal effects .
- Disk diffusion : Qualitatively identifies inhibition zones but lacks precision for SAR studies .
- Automated systems : Broth microdilution (e.g., BD Phoenix™) reduces human error in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
